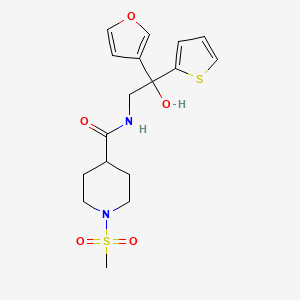

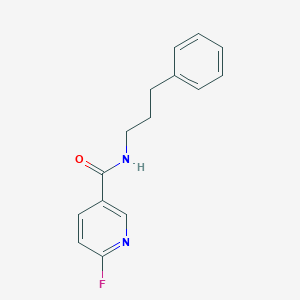

![molecular formula C18H16N4O3S B2929292 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097891-52-4](/img/structure/B2929292.png)

4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a pyridine and pyrazine group, which are both aromatic heterocyclic compounds. These types of compounds are often found in many important biological molecules and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- This compound has been utilized in the synthesis and characterization of new heterocyclic compounds, demonstrating its role in creating diverse molecular structures. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate was characterized by FT-IR and 1HNMR, exploring the impact of base amount, solvent, reaction temperature, and time on the yield (Zhang Peng-yun, 2013).

Antimicrobial Applications

- Several studies have explored the antimicrobial potential of compounds derived from this chemical. One such study synthesized a series of pyridines and their sulfa drug derivatives, demonstrating significant antimicrobial activity. These compounds were designed for regioselective alkylation, hydrozinolysis, and sulfurization, contributing to their antimicrobial efficacy (H. El‐Sayed et al., 2017).

Anticancer Applications

- Research into anticancer applications has also been prominent. For example, a study synthesized novel sulfonamide derivatives starting from cyanoacetyl hydrazono ethyl phenyl benzenesulfonamide, introducing biologically active moieties like pyrazol, thiophene, and pyridine. These compounds were tested for in-vitro anticancer activity against human tumor liver cell lines, demonstrating potent efficacy (M. Ghorab et al., 2015).

Molecular Docking and In Vitro Screening

- In another study, novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatile applications in biochemical research (E. M. Flefel et al., 2018).

Chemical Properties and Structural Analysis

- Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been conducted on this compound, focusing on molecular orbital, NLO, NBO, NLMO, and MESP analysis. Such studies offer valuable insights into the electronic properties and reactivity of this compound (P. Govindasamy & S. Gunasekaran, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-13(23)14-2-4-16(5-3-14)26(24,25)22-12-17-18(21-11-10-20-17)15-6-8-19-9-7-15/h2-11,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQPWICVSJRBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

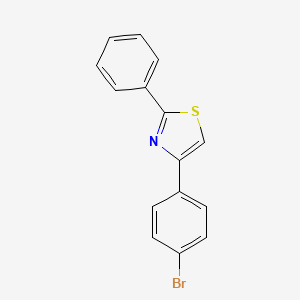

![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2929209.png)

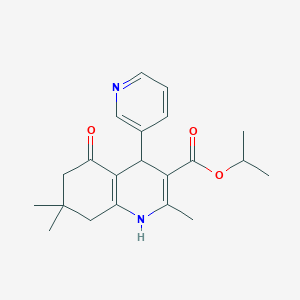

![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)

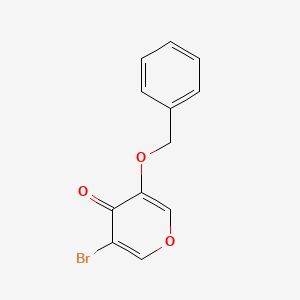

![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2929216.png)

![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)

![ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)

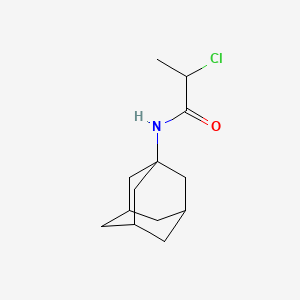

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)

amine](/img/structure/B2929225.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2929229.png)